Nickel Carbonyl can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).

Nickel tetracarbonyl Ni(CO)4 is an organometallic compound of nickel. Its volatility at room temperature and toxicity have earned the compound the nickname liquid death. This pale-yellow liquid is the principal carbonyl of nickel. It is an intermediate in the Mond process for the purification of nickel and a reagent in organometallic chemistry. Nickel carbonyl is one of the most toxic substances encountered in industrial processes.Nickel is a chemical compound with the atomic number 28. It is found abundantly in nature in laterite ore minerals, such as limonite, garnierite, and pentlandite. Nickel has a biological role and is found in certain enzymes, including urease, hydrogenase, methylcoenzyme M reductase, and carbon monoxide dehydrogenase. (L40, L41, L508)

Nickel tetracarbonyl

CAS No.: 13463-39-3

Cat. No.: VC1603810

Molecular Formula: C4NiO4

Molecular Weight: 170.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13463-39-3 |

|---|---|

| Molecular Formula | C4NiO4 |

| Molecular Weight | 170.73 g/mol |

| IUPAC Name | carbon monoxide;nickel |

| Standard InChI | InChI=1S/4CO.Ni/c4*1-2; |

| Standard InChI Key | AWDHUGLHGCVIEG-UHFFFAOYSA-N |

| SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

| Canonical SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

| Boiling Point | 43 °C |

| Melting Point | -25 °C |

Introduction

Physical and Chemical Properties

General Properties

Nickel tetracarbonyl is a pale yellow to colorless, volatile liquid with a weak, soot-like odor that becomes detectable between 500-3000 ppb . Its fundamental physical and chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Chemical Formula | Ni(CO)₄ |

| Molecular Weight | 170.75 |

| CAS Number | 13463-39-3 |

| Density | 1.319 g/cm³ |

| Melting Point | -17.2°C (1.0°F; 256.0 K) |

| Boiling Point | 43°C (109°F; 316 K) |

| Vapor Pressure at 20°C | 315 mm Hg |

| Vapor Density | 5.9 (air=1) |

| Solubility in Water | 0.018 g/100 mL (10°C) |

| Solubility in Organic Solvents | Miscible with ethanol, benzene, chloroform, acetone, and carbon tetrachloride |

The compound possesses significant volatility with a vapor pressure of 315 mm Hg at 20°C, making it readily convert to the gaseous state at room temperature . This property contributes to both its industrial utility and its hazardous nature.

Structural Characteristics

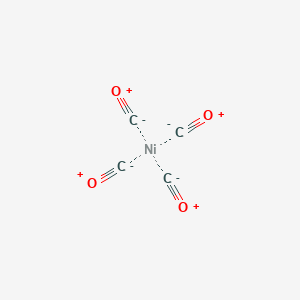

In nickel tetracarbonyl, the nickel atom adopts an oxidation state of zero, as the bonding electrons come from the carbon atom and remain assigned to carbon in the determination of oxidation states . The molecular structure conforms to the 18-electron rule, with nickel's 3d⁸4s² electronic configuration complemented by the eight electrons donated by four carbon monoxide ligands.

Electron diffraction studies have confirmed that the molecule has a tetrahedral geometry, with nickel at the center and four carbon monoxide ligands positioned at the corners of a regular tetrahedron 5. The Ni–C bond length has been calculated to be 1.838(2) angstroms, while the C–O distance is approximately 1.141(2) angstroms .

The bonding between nickel and carbon monoxide is complex, involving both σ-bonding and π-backbonding. While a simplified model might suggest pure σ-bonds, research indicates that the bonding includes significant π-character5. This bonding structure contributes to the stability of the compound while also influencing its reactivity patterns.

Synthesis and Preparation

Industrial Production

The primary industrial method for producing nickel tetracarbonyl involves the direct reaction of nickel metal with carbon monoxide, as originally developed by Ludwig Mond in 1890 . The reaction occurs optimally at around 130°C, though it proceeds at temperatures as low as 50°C :

Ni + 4CO → Ni(CO)₄

This reaction is reversible and forms the basis of the Mond process for nickel purification. When heated to approximately 353K (80°C), nickel tetracarbonyl decomposes, liberating carbon monoxide and depositing pure nickel metal5.

Laboratory Synthesis Methods

Several laboratory-scale methods exist for the preparation of nickel tetracarbonyl:

-

Direct combination: Carbon monoxide is passed over freshly reduced nickel at room temperature and atmospheric pressure5.

-

Reductive carbonylation: Nickel iodide or sulfide is treated with carbon monoxide under high pressure (approximately 200 atmospheres) at 473K in the presence of a reducing agent such as copper5.

-

Disproportionation of nickel(I) cyanide: Potassium tetracyanonickel is first reduced by potassium amalgam to a nickel(I) complex, which is then treated with carbon monoxide at 264K to form potassium hexacyanodicarbonylnickel. This intermediate subsequently disproportionates with water or acid to form nickel tetracarbonyl5.

-

Laboratory reduction method: Nickel tetracarbonyl can be prepared by reduction of ammoniacal solutions of nickel sulfate with sodium dithionite under an atmosphere of carbon monoxide .

-

Carbonylation of organometallic precursors: The compound can be conveniently generated in the laboratory by carbonylation of commercially available bis(cyclooctadiene)nickel(0) .

These diverse preparation methods demonstrate the versatility of synthetic approaches to obtaining nickel tetracarbonyl, with selection typically based on the specific requirements of purity, scale, and available equipment.

Industrial Applications

Other Applications

Beyond the Mond process, nickel tetracarbonyl serves several other industrial purposes:

-

Nickel vapor plating: The compound is used in vapor deposition processes to create pure nickel coatings on various substrates .

-

Catalyst manufacturing: Nickel tetracarbonyl serves as a precursor for the production of specialized nickel catalysts used in various chemical processes .

-

Organic synthesis: The compound functions as a reagent in certain organometallic chemical reactions, particularly in the synthesis of methyl and ethyl acrylate monomers .

-

Production of nickel powders: Decomposition of nickel tetracarbonyl under controlled conditions allows the manufacture of nickel powders with specific morphologies for applications such as battery materials and solid oxide fuel cells .

While these applications highlight the versatility of nickel tetracarbonyl, they all require rigorous safety protocols due to the compound's toxicity.

Reactions and Chemical Behavior

Thermal Decomposition

The thermal decomposition of nickel tetracarbonyl is its most industrially significant reaction. When heated to approximately 353K (80°C), the compound decomposes according to the following reaction5:

Ni(CO)₄ → Ni + 4CO

This decomposition reaction is the basis for the deposition of pure nickel in the Mond process and in nickel vapor plating applications. The reaction kinetics and energetics have been studied extensively, with research confirming that Ni(CO)₄ is the most stable of the nickel carbonyl species, with stability decreasing as the number of bonded CO molecules decreases .

Reactions with Other Compounds

Nickel tetracarbonyl exhibits several characteristic reactions:

-

Reaction with halogens: The compound reacts with halogens in organic solvents to form nickel dihalides5:

Ni(CO)₄ + X₂ → NiX₂ + 4CO (where X = Cl, Br, I) -

Reaction with acids: Nickel tetracarbonyl reacts slowly with non-oxidizing acids such as hydrochloric acid and sulfuric acid, but vigorously with nitric acid to form the corresponding bivalent nickel salts :

Ni(CO)₄ + 2HNO₃ → Ni(NO₃)₂ + 4CO + H₂ -

Oxidation reactions: The compound reacts with oxygen, forming nickel oxide in dry air and nickel carbonates with prolonged exposure to moist air .

-

Exchange reactions: When treated with electron pair donors such as phosphorus halides (PX₃), nickel tetracarbonyl undergoes ligand exchange reactions5.

-

Reaction with nitric oxide: In the presence of water, nickel tetracarbonyl reacts with nitric oxide to form nickel nitrosylhydroxide .

-

In situ formation and catalytic implications: Research has demonstrated that nickel tetracarbonyl can form in situ during infrared analyses when carbon monoxide passes over reduced nickel-containing surfaces. This phenomenon can lead to nickel deposition on gold and copper-based catalysts, evidenced by specific Ni-CO infrared bands .

These diverse reactions highlight both the chemical versatility of nickel tetracarbonyl and the need for careful handling to prevent unwanted reactions.

Toxicity and Health Hazards

Exposure Routes and Effects

Nickel tetracarbonyl is exceptionally toxic, primarily through inhalation of its vapors. The compound's high volatility at room temperature significantly increases exposure risk . Acute exposure effects manifest in two distinct phases:

Initial phase (within minutes to hours):

-

Dry, sore throat and cough

-

Dizziness and headache

-

Chest tightness and dyspnea

Delayed phase (typically after 12-36 hours):

-

Chemical pneumonitis

-

Pulmonary edema

-

Interstitial pneumonitis

-

Reduced lung capacity

-

Cardiac irregularities

In severe cases, exposure can lead to death due to pulmonary hemorrhage, pulmonary or cerebral edema, or toxic myocarditis . Toxic effects in animals have been documented from inhalation exposures of 17-70 mg/m³ (2400-10,000 ppb) for just 5-30 minutes .

Long-term or chronic exposure may cause:

Carcinogenicity studies in animals have shown concerning results. Rats developed lung tumors from both long-term exposure (inhalation of 30 mg/m³ air for 30 minutes, 3 times weekly, for 1 year) and acute exposure (single dose of 600 mg/m³ for 30 minutes) to nickel tetracarbonyl vapor .

Recent Research and Developments

Recent research on nickel tetracarbonyl has focused on several areas:

-

Reaction kinetics and modeling: Studies examining the formation of nickel tetracarbonyl in fluidized bed reactors have developed improved kinetic-diffusion models that better predict reaction rates compared to existing literature models . These models account for variables such as temperature, pressure, and carbon monoxide flow rate.

-

Binding energies and stability: Computational studies have investigated the binding energies of various nickel carbonyl species, confirming that Ni(CO)₄ is the most stable configuration, with binding energy decreasing as the number of carbonyl ligands decreases .

-

Catalytic implications: Research has identified the in situ formation of nickel tetracarbonyl during infrared analyses using certain equipment materials. This formation occurs when carbon monoxide passes over reduced nickel surfaces, leading to nickel deposition on catalysts as evidenced by specific Ni-CO infrared bands .

-

Toxicology and occupational medicine: Case studies continue to document adverse reactions following suspected inhalation of nickel tetracarbonyl, providing valuable clinical data on exposure symptoms, progression, and treatment approaches .

-

Alternative nickel purification methods: Given the hazards associated with the Mond process, research continues to explore safer alternatives for producing high-purity nickel while maintaining efficiency and cost-effectiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume